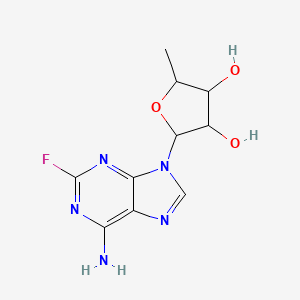

2-(6-Amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol

Description

Properties

CAS No. |

37076-78-1 |

|---|---|

Molecular Formula |

C10H12FN5O3 |

Molecular Weight |

269.23 g/mol |

IUPAC Name |

2-(6-amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol |

InChI |

InChI=1S/C10H12FN5O3/c1-3-5(17)6(18)9(19-3)16-2-13-4-7(12)14-10(11)15-8(4)16/h2-3,5-6,9,17-18H,1H3,(H2,12,14,15) |

InChI Key |

JHHDPGPTPONLOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)O)O |

Origin of Product |

United States |

Preparation Methods

Fluorination of the Purine Base

- The 2-fluoro substitution on the purine ring is typically introduced via electrophilic fluorination of a 6-aminopurine precursor or by using fluorinated purine intermediates.

- Common fluorinating agents include Selectfluor or N-fluorobenzenesulfonimide (NFSI), applied under controlled conditions to avoid over-fluorination or degradation.

- The amino group at the 6-position is preserved during fluorination to maintain biological activity.

Preparation of the Sugar Moiety

- The sugar component, a 5-methyloxolane-3,4-diol, is synthesized or derived from naturally occurring ribose derivatives.

- Protection of hydroxyl groups at positions 3 and 4 is achieved using silyl or acyl protecting groups to control regioselectivity during glycosylation.

- The stereochemistry at the sugar carbons is controlled through chiral starting materials or enzymatic resolution.

Glycosylation Step

- The fluoropurine base is coupled to the protected sugar moiety via N-glycosidic bond formation at the N9 position of the purine.

- Glycosyl donors such as sugar halides or trichloroacetimidates are used in the presence of Lewis acids (e.g., SnCl4, TMSOTf) to promote coupling.

- Reaction conditions are optimized to favor β-anomer formation, which is biologically relevant.

Deprotection and Purification

- After glycosylation, protecting groups on the sugar moiety are removed under mild acidic or basic conditions to avoid decomposition.

- The final compound is purified by crystallization or chromatographic techniques such as reverse-phase HPLC.

- Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.

| Step | Reagents/Conditions | Key Notes |

|---|---|---|

| Fluorination of purine | Selectfluor or NFSI, mild temperature | Selective 2-fluoro substitution; 6-amino intact |

| Sugar protection | Silyl or acyl protecting groups (e.g., TBDMS) | Controls regioselectivity and stereochemistry |

| Glycosylation | Sugar halide/trichloroacetimidate + Lewis acid (SnCl4, TMSOTf) | N9 coupling; β-anomer favored |

| Deprotection | Mild acid/base (e.g., TBAF for silyl groups) | Preserves nucleoside integrity |

| Purification | Crystallization, reverse-phase HPLC | High purity for biological evaluation |

- Fluorination efficiency and regioselectivity are critical; excess fluorinating agent or harsh conditions lead to side products.

- The stereochemical purity of the sugar moiety strongly influences biological activity; thus, chiral resolution or stereoselective synthesis is emphasized.

- Glycosylation yields vary depending on protecting groups and Lewis acid catalysts; optimization studies favor TMSOTf in dichloromethane at low temperature for best β-selectivity.

- Deprotection steps must avoid nucleoside degradation; mild fluoride sources for silyl removal or catalytic hydrogenation for benzyl groups are preferred.

- Crystallization from mixed solvents such as 2-methyltetrahydrofuran/heptane yields stable solid forms suitable for pharmaceutical development.

- Academic literature highlights the importance of fluorine substitution in modulating nucleoside analog activity and metabolic stability.

- Patent literature (e.g., WO2019035904A1) provides detailed synthetic protocols for fluoropurine nucleosides, including solid form characterization.

- Chemical databases (PubChem) confirm the molecular structure and provide computed descriptors supporting synthetic planning.

- Industrial synthesis often employs scalable, environmentally benign solvents and reagents to optimize yield and purity.

The preparation of 2-(6-Amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol involves a multi-step synthetic strategy focusing on selective fluorination, stereoselective sugar synthesis, efficient glycosylation, and careful deprotection. Advances in fluorination chemistry and glycosylation methods have enabled the production of this compound with high purity and stereochemical fidelity, facilitating its use in research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5’-deoxyadenosine undergoes various chemical reactions, including nucleophilic substitution and enzymatic defluorination. The fluorinase enzyme catalyzes the nucleophilic attack of fluoride ion on S-adenosyl-L-methionine to form the carbon-fluorine bond .

Common Reagents and Conditions: The common reagents used in the synthesis of 2-fluoro-5’-deoxyadenosine include S-adenosyl-L-methionine and fluoride ion. The reaction conditions are typically mild, involving aqueous solutions and ambient temperatures .

Major Products: The major product of the fluorinase-catalyzed reaction is 2-fluoro-5’-deoxyadenosine, with L-methionine as a byproduct .

Scientific Research Applications

2-Fluoro-5’-deoxyadenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5’-deoxyadenosine involves its incorporation into biological systems where it can interact with various molecular targets. The fluorinase enzyme catalyzes the formation of the carbon-fluorine bond, which is crucial for its biological activity. The compound can inhibit certain enzymes and interfere with nucleic acid metabolism, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key analogs include fluorinated nucleosides, deoxy derivatives, and phosphorylated metabolites. Below is a comparative analysis:

*Calculated based on 5'-Deoxyadenosine (C₁₀H₁₃N₅O₃) with F substitution.

Key Structural Differences and Implications

- Fluorine Substitution: The 2-fluorine in the target compound and Fludarabine reduces susceptibility to adenosine deaminase, prolonging half-life and enhancing antimetabolite activity .

- 5'-S-Methyl-5'-thioadenosine’s thioether linkage (S-CH₃) confers resistance to phosphorylase cleavage, making it a stable methyl donor in biochemical pathways .

- Phosphorylation: Fludarabine monophosphate (C₁₀H₁₃FN₅O₇P) is a prodrug requiring intracellular activation to the triphosphate form for incorporation into DNA, a mechanism critical for its antileukemic effects .

Biological Activity

2-(6-Amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol, often referred to as a purine nucleoside analog, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This compound is structurally related to adenosine and purine derivatives, which play crucial roles in various biological processes.

- Molecular Formula : C10H12FN5O3

- Molecular Weight : 253.23 g/mol

- IUPAC Name : 2-(6-amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol

The compound exhibits its biological activity primarily through inhibition of viral replication mechanisms. As a nucleoside analog, it mimics natural nucleosides and interferes with the synthesis of viral nucleic acids. Its fluorinated structure enhances its binding affinity to viral enzymes, thereby increasing its efficacy against certain viral strains.

Biological Activity Overview

-

Antiviral Activity :

- The compound has shown promising results against various viruses, particularly HIV. It functions as a nucleoside reverse transcriptase inhibitor (NRTI), disrupting the reverse transcription process essential for viral replication.

- In vitro studies demonstrated that 2-(6-Amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol effectively inhibits HIV replication in human cell lines.

-

Cellular Effects :

- The compound has been observed to induce apoptosis in infected cells, thereby reducing the viral load and improving cell viability in treated cultures.

- It also exhibits immunomodulatory effects, enhancing the immune response against viral infections.

Study 1: Antiviral Efficacy Against HIV

A study conducted by Michailidis et al. (2014) assessed the antiviral efficacy of 2-(6-Amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol in vitro. The results indicated:

- EC50 (Effective Concentration) : 0.5 µM against HIV strains.

- Mechanism : The compound was found to act as a chain terminator during reverse transcription.

Study 2: Pharmacokinetics and Metabolism

Research published in the Journal of Biological Chemistry highlighted the pharmacokinetic profile of the compound:

- Half-Life : Approximately 72 hours in human-derived lymphoid cells.

- Metabolism : Rapidly converted to its triphosphate form within cells, which is crucial for its antiviral activity.

Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C10H12FN5O3 |

| Molecular Weight | 253.23 g/mol |

| EC50 (HIV) | 0.5 µM |

| Half-Life | 72 hours |

| Mechanism of Action | NRTI (chain terminator) |

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-(6-Amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol?

Synthesis typically involves fluorination at the 2-position of the purine ring, followed by coupling with a modified sugar moiety (e.g., 5-methyloxolane-3,4-diol). A nucleoside synthesis approach, such as Vorbrüggen glycosylation, can be adapted using a fluorinated purine derivative and a protected sugar intermediate . Purification often employs reverse-phase HPLC or silica-gel chromatography, with purity confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Key techniques include:

- NMR spectroscopy : Assigning proton and carbon signals to confirm the sugar puckering conformation (e.g., C3'-endo or C2'-endo) and fluoropurine substitution .

- X-ray crystallography : Resolving the absolute stereochemistry of the oxolane ring and purine orientation (if crystals are obtainable) .

- High-resolution MS : Validating molecular weight (expected: ~285.232 g/mol for C10H12FN5O4) and isotopic patterns .

Q. What stability considerations are critical for storing and handling this compound?

The compound’s stability depends on pH, temperature, and solvent. Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the glycosidic bond. In aqueous solutions, avoid prolonged exposure to light or temperatures >25°C, as fluoropurines are prone to photodegradation .

Advanced Research Questions

Q. How can enzymatic interactions with purine nucleoside phosphorylase (PNP) be evaluated for this compound?

Design a kinetic assay using recombinant PNP (e.g., DeoD-type) to measure substrate conversion rates. Monitor adenosine deamination or phosphate transfer via UV-Vis spectroscopy (λ = 260 nm for purine absorption). Competitive inhibition studies can employ ITC (isothermal titration calorimetry) to determine binding affinity (Kd) and thermodynamic parameters .

Q. What strategies are effective for modifying the oxolane ring or purine moiety to enhance target selectivity?

- Oxolane modifications : Introduce methyl or hydroxyl groups at the 3' or 4' positions to alter sugar puckering and enzyme binding. For example, 5-methyl substitution (as in the parent compound) may enhance metabolic stability compared to ribose analogs .

- Purine modifications : Replace the 2-fluoro group with chloro or amino substituents to modulate electronic effects and hydrogen-bonding interactions. Use protecting groups (e.g., tert-butyldimethylsilyl) during synthesis to control regioselectivity .

Q. How can researchers resolve contradictions in activity data across different experimental models?

Discrepancies may arise from variations in cell permeability or enzymatic degradation. To address this:

- Comparative assays : Test the compound in both cell-free (e.g., purified PNP) and cellular systems (e.g., lymphocyte proliferation assays).

- Metabolite profiling : Use LC-MS to quantify intracellular degradation products (e.g., free fluoropurine or oxolane fragments) .

- Molecular docking : Compare binding poses in PNP crystal structures (PDB entries) to identify steric or electronic mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.